molecular formula C22H19FO4 B12204051 (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate

(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate

Cat. No.: B12204051
M. Wt: 366.4 g/mol
InChI Key: LMKAQDHVKLFWEL-NDENLUEZSA-N
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Description

(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a complex organic compound that features a benzofuran core with a fluorobenzylidene substituent and a cyclohexanecarboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

    Introduction of the Fluorobenzylidene Group: This step involves the condensation of the benzofuran derivative with 2-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the benzylidene moiety.

    Esterification: The final step involves the esterification of the benzofuran derivative with cyclohexanecarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug discovery and development. Studies on their interactions with biological targets can provide insights into their mechanism of action.

Medicine

In medicine, this compound and its derivatives could be investigated for their potential therapeutic effects. Their ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate involves its interaction with specific molecular targets. The fluorobenzylidene moiety may interact with hydrophobic pockets in proteins, while the benzofuran core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Properties

Molecular Formula

C22H19FO4

Molecular Weight

366.4 g/mol

IUPAC Name

[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate

InChI

InChI=1S/C22H19FO4/c23-18-9-5-4-8-15(18)12-20-21(24)17-11-10-16(13-19(17)27-20)26-22(25)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2/b20-12-

InChI Key

LMKAQDHVKLFWEL-NDENLUEZSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4F)/O3

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4F)O3

Origin of Product

United States

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